![molecular formula C14H17ClN4 B1376672 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine CAS No. 1285592-96-2](/img/structure/B1376672.png)
1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine
Overview
Description
1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine (hereafter referred to as compound X) is a synthetic compound that has recently been studied for its potential use in laboratory experiments. Compound X has a wide range of applications, from medicinal to bioengineering, due to its unique structure and properties.
Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in the synthesis and characterization of various derivatives, including pyrazole derivatives. These compounds are studied using techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. This research provides insights into the structural and geometric parameters of such compounds, which are crucial for understanding their potential biological activities (Titi et al., 2020).
Biological Activity Studies
- Derivatives of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine have been studied for their biological activities. This includes examining the antimicrobial activities of novel synthesized compounds, which have shown promising results against various bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Pharmacological Screening
- Research has also been conducted on the synthesis and pharmacological screening of derivatives, particularly for their anti-HIV properties. These studies involve structure-activity relationship studies to develop new potential therapeutic agents (Mizuhara et al., 2013).
Chemical Reaction Studies
- The compound is also used in various chemical reaction studies. For instance, research into electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, leading to the formation of novel structures, has utilized this compound. Such studies are vital for expanding the knowledge of chemical reactions and synthesis in organic chemistry (Bondarenko et al., 2015).
Catalyst Development
- Additionally, this compound is explored in the context of developing catalysts. Studies involving palladium-catalyzed asymmetric amination, using derivatives of pyrazole, are examples of such research. These studies contribute to the field of catalysis and organic synthesis (Togni et al., 1996).
properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-4-chloropyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c15-13-8-17-19(14(13)16)12-6-7-18(10-12)9-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPMMHCYSZZNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=C(C=N2)Cl)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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